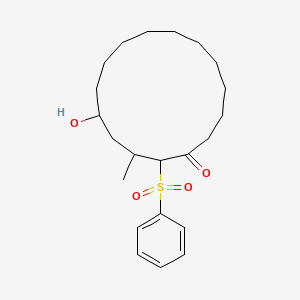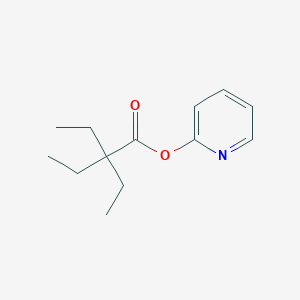
Pyridin-2-yl 2,2-diethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-2-yl 2,2-diethylbutanoate is an organic compound that belongs to the ester class It is characterized by the presence of a pyridine ring attached to a 2,2-diethylbutanoate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2,2-diethylbutanoate typically involves the esterification of pyridin-2-yl alcohol with 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions: Pyridin-2-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridin-2-yl 2,2-diethylbutanol.
Substitution: Various substituted this compound derivatives.
科学研究应用
Pyridin-2-yl 2,2-diethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Pyridin-2-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Pyridin-2-yl 2,2-diethylbutanoate can be compared with other similar compounds, such as:
Pyridin-2-yl acetate: This compound has a similar structure but with a simpler ester group.
Pyridin-2-yl propanoate: Another ester derivative with a different alkyl chain length.
Pyridin-2-yl butanoate: Similar structure with a different alkyl substitution pattern.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physicochemical properties and reactivity. The presence of the 2,2-diethylbutanoate moiety can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
89398-03-8 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
pyridin-2-yl 2,2-diethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-13(5-2,6-3)12(15)16-11-9-7-8-10-14-11/h7-10H,4-6H2,1-3H3 |
InChI 键 |
DZZCMHORZJJOCP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C(=O)OC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


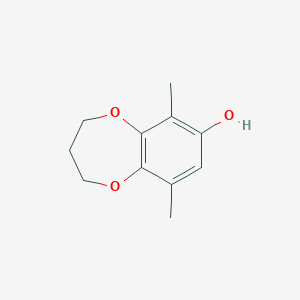
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
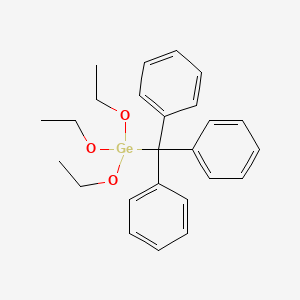
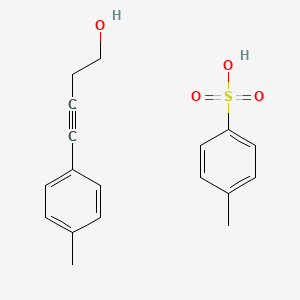
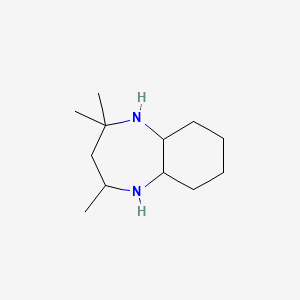
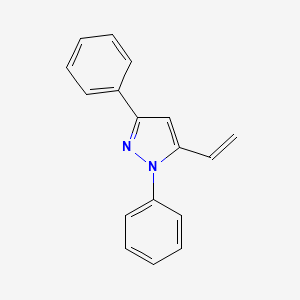
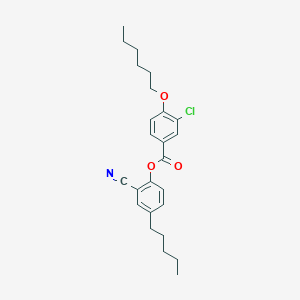
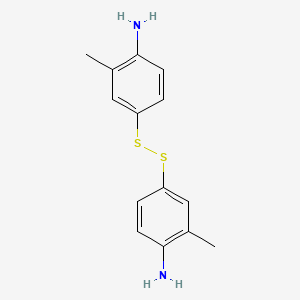
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
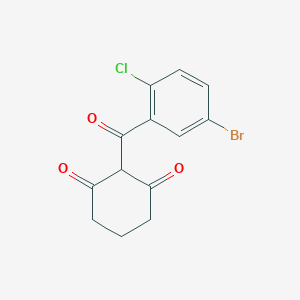
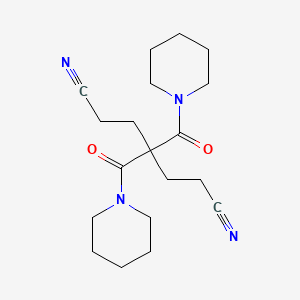
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
